N-[(3-methoxy-2-naphthyl)methyl]aniline
Description
N-[(3-Methoxy-2-naphthyl)methyl]aniline is a tertiary aniline derivative characterized by a methoxy-substituted naphthalene ring linked via a methylene group to a phenylamine moiety. Its structure (C₁₈H₁₇NO) combines the electron-donating methoxy group at the 3-position of the naphthalene system with the aromatic aniline group, influencing its electronic and steric properties. This compound is utilized in organic synthesis, particularly in catalytic cross-coupling reactions and as a precursor for functional materials .
Properties
IUPAC Name |
N-[(3-methoxynaphthalen-2-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-20-18-12-15-8-6-5-7-14(15)11-16(18)13-19-17-9-3-2-4-10-17/h2-12,19H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKVWXKTSDMITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1CNC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260107 | |
| Record name | 3-Methoxy-N-phenyl-2-naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727675-30-1 | |
| Record name | 3-Methoxy-N-phenyl-2-naphthalenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727675-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-N-phenyl-2-naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-[(3-methoxy-2-naphthyl)methyl]aniline involves the reaction of 2-naphthol with sodium hydroxide in distilled water, followed by the addition of dimethyl sulfate. The mixture is then warmed for one hour at 70-80°C and subsequently cooled .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The process is optimized for yield and purity, ensuring that the compound meets the necessary standards for its various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxy-2-naphthyl)methyl]aniline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines.
Scientific Research Applications
N-[(3-methoxy-2-naphthyl)methyl]aniline is used in a variety of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(3-methoxy-2-naphthyl)methyl]aniline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, aromatic systems, or functional groups. Key parameters include molecular weight, electronic effects, reactivity, and applications.
Substituent Effects on Aromatic Systems
Electronic and Steric Modifications
Structural Data and Hydrogen Bonding
- N-[(3-Methoxy-2-naphthyl)methyl]aniline: No direct crystallographic data in evidence, but analogs like N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline () exhibit hydrogen bonding (N–H⋯O/Br) and layered crystal packing, suggesting similar intermolecular interactions for the parent compound .
- N-((3,4-Dihydronaphthalen-2-yl)methyl)-N-methylaniline (): Reduced aromaticity in dihydronaphthalene decreases conjugation, altering UV-Vis absorption compared to fully aromatic analogs .
Physicochemical Properties
- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., dichloromethane, ethanol) compared to non-polar analogs like N-(naphthalen-2-ylmethyl)aniline .
- Thermal Stability : Compounds with trifluoromethyl groups () exhibit higher thermal stability (~250°C decomposition) due to strong C–F bonds, whereas methoxy-substituted derivatives decompose at ~200°C .
Table 1: Key Physical Properties
| Property | This compound | N-(Naphthalen-2-ylmethyl)aniline | N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]aniline |
|---|---|---|---|
| Molecular Weight (g/mol) | 281.34 | 233.31 | 391.48 |
| Melting Point (°C) | Not reported | 85–87 | 120–122 |
| λmax (UV-Vis) | ~290 nm | ~275 nm | ~310 nm |
Table 2: Reactivity in Cross-Coupling Reactions
| Catalyst | Reaction Yield (%) | Product Formed | Reference ID |
|---|---|---|---|
| FePcF₁₆ | 73 | Binaphthylamine derivatives | |
| Pd(OAc)₂ | 65 | Biaryl sulfonamides |
Biological Activity
N-[(3-Methoxy-2-naphthyl)methyl]aniline, a compound with notable structural characteristics, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an aromatic amine with a methoxy group attached to a naphthalene ring, which may influence its biological interactions. The presence of the methoxy group can enhance lipophilicity and modulate the compound's reactivity, making it a candidate for various pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.
- Enzyme Inhibition : Research indicates that this compound can inhibit certain kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and apoptosis in cancer cells, suggesting potential applications in oncology.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, likely due to their ability to scavenge free radicals and reduce oxidative stress . This activity is crucial in preventing cellular damage and may contribute to the compound's therapeutic efficacy.
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating inhibitory effects on tumor growth.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| NCI-H522 (Lung) | 31.7 | Induction of apoptosis via kinase inhibition |
| HT29 (Colon) | 29.4 | Cell cycle arrest and apoptosis |
| TK-10 (Renal) | 34.7 | Inhibition of proliferation |
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays:
| Assay Type | Result | Reference |
|---|---|---|
| DPPH Scavenging | High scavenging activity at 50 mg/kg | |
| ABTS Assay | Significant reduction in radical formation |
Case Studies and Research Findings
- Cancer Cell Studies : A study published in a peer-reviewed journal highlighted the compound's effectiveness against non-small cell lung cancer cells. The results indicated that treatment with this compound led to significant reductions in cell viability and induction of apoptosis through specific signaling pathways .
- Antioxidant Studies : Another investigation focused on the antioxidant properties of related compounds, demonstrating that methoxy-substituted anilines possess strong free radical scavenging abilities. These findings suggest that this compound could protect against oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
